N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The compound N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a pyridazinone core linked via an ethyl group to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. This structure combines a six-membered pyridazinone ring (with a 3-methyl substituent and ketone group) and a fused benzene-thiadiazole system. The electron-deficient benzo[c][1,2,5]thiadiazole ring enhances charge-transfer interactions, while the ethyl spacer may improve conformational flexibility for target binding. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyridazinone derivatives) are associated with anticonvulsant and antitumor activities .
Properties
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-2-5-13(20)19(16-9)7-6-15-14(21)10-3-4-11-12(8-10)18-22-17-11/h2-5,8H,6-7H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXDBFRKZOTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the preparation of intermediates, including 3-methyl-6-oxopyridazine and benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Coupling Reaction: The intermediates undergo a coupling reaction, facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA or triethylamine).
Reaction Conditions: The reaction typically takes place in an anhydrous solvent like dichloromethane or DMF (dimethylformamide) under reflux or at room temperature, depending on the specific protocol.
Industrial Production Methods: For industrial scale-up, flow chemistry techniques or microwave-assisted synthesis may be employed to enhance the reaction efficiency and yield. The key is maintaining stringent control over reaction conditions to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the pyridazinone ring, yielding hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group on the pyridazinone ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or mCPBA (meta-chloroperoxybenzoic acid) in solvents like dichloromethane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF (tetrahydrofuran).
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid, while nucleophilic substitutions might use bases like NaOH or KOH in polar solvents.
Major Products Formed: The major products from these reactions include hydroxylated, reduced, and substituted derivatives, each with potential new applications and properties.
Scientific Research Applications
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has significant scientific research applications, including:
Biology: Investigated for its potential as a probe or ligand in biochemical assays.
Medicine: Explored for its possible therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. In medicinal chemistry:
Molecular Targets: It may interact with specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations
Pyridazinone Core Modifications: The target compound and ’s analog share a pyridazinone core with a 3-methyl group, which is critical for anticonvulsant activity in related compounds . However, the target compound replaces ’s acetohydrazide with a carboxamide-linked benzo[c][1,2,5]thiadiazole. Carboxamides generally exhibit greater metabolic stability than hydrazides, suggesting improved pharmacokinetics .
Heterocyclic Variations :
- Benzo[c][1,2,5]thiadiazole vs. Benzo[d]thiazole () : The benzo[c]thiadiazole in the target compound has a 1,2,5-thiadiazole fused to benzene, creating an electron-deficient system. In contrast, ’s benzo[d]thiazole has a sulfur atom at position 1 and a nitrogen at position 3, resulting in distinct electronic properties. This difference could influence solubility and target binding (e.g., thiadiazoles may enhance interactions with polar enzyme pockets) .
In contrast, employs a rigid thioethyl linker, which may restrict conformational freedom but improve stability .
Biological Activity Trends: Pyridazinone derivatives (e.g., ) are associated with CNS activities (anticonvulsant) and antitumor effects, likely due to modulation of ion channels or kinase inhibition . The target compound’s benzo[c]thiadiazole group, commonly found in optoelectronic materials, may also confer unique bioactivity through charge-transfer interactions .
Synthetic Accessibility: highlights microwave-assisted synthesis for pyridazinone derivatives, achieving 80% yield under optimized conditions . The target compound’s synthesis may follow similar N-alkylation strategies, whereas Dasatinib-like analogs () require multi-step protection/deprotection sequences, complicating scalability .
Biological Activity
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety and a pyridazinone derivative. The molecular formula is , with a molecular weight of approximately 299.37 g/mol. Its structural features contribute to its interaction with various biological targets.
Table 1: Chemical Structure Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂S |
| Molecular Weight | 299.37 g/mol |
| Functional Groups | Thiadiazole, Pyridazine |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyridazinone and thiadiazole structures. For instance, derivatives of these compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups has been noted to enhance antimicrobial activity.
- Case Study : A study indicated that derivatives with halogen substitutions showed improved efficacy against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. Compounds similar in structure have been evaluated for their ability to scavenge free radicals.
- Research Findings : The antioxidant activity correlates with the presence of hydroxyl groups in the structure, which can donate electrons to neutralize free radicals .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Findings:
- Electron-Drawing Groups : Enhance antimicrobial properties.
- Hydroxyl Substitutions : Increase antioxidant capacity.
- Pyridazinone Core : Critical for anticancer activity due to its ability to interact with specific molecular targets .
Study 1: Anticancer Efficacy
A study published in PMC evaluated various derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the pyridazinone core significantly increased cytotoxicity .
Study 2: Antimicrobial Properties
Another research article detailed the synthesis and evaluation of thiadiazole derivatives against bacterial strains. The findings showed that compounds with specific substitutions had enhanced antibacterial effects, particularly against multi-drug resistant strains .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
